Tripropylsulfanium chloride
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and significant area of chemical research. wikipedia.org These compounds are integral to both biological systems and industrial processes. britannica.com Within this field, sulfonium (B1226848) salts, characterized by a positively charged sulfur atom bonded to three organic groups, represent a distinct class of compounds with the general formula [R₃S]⁺. wikipedia.org Tripropylsulfanium chloride, with three propyl groups attached to the sulfur cation, is a specific example of an alkylsulfonium salt. The chemistry of sulfonium salts is rich, owing to the sulfur atom's ability to exist in various oxidation states and to form stable bonds with carbon. wikipedia.org The reactivity of sulfonium salts often involves the transfer of one of the organic groups to a nucleophile, making them useful alkylating agents.
Interdisciplinary Relevance in Chemical Sciences
The study of sulfonium compounds like this compound extends beyond pure organosulfur chemistry, touching upon various interdisciplinary areas. For instance, the reactivity of sulfonium salts as alkylating agents makes them relevant to synthetic organic chemistry for the construction of complex molecules. In materials science, the thermal decomposition of sulfonium salts can be utilized in the generation of reactive species for polymerization or surface modification. Furthermore, the biological activity of some organosulfur compounds suggests potential, though currently unexplored, applications in medicinal chemistry. The study of the fundamental properties of this compound, such as its stability, reactivity, and interactions with other molecules, can therefore provide valuable insights across multiple chemical disciplines.
Detailed Research Findings
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical nature can be understood through the established principles of organosulfur chemistry and by analogy to more widely studied sulfonium salts.
Synthesis and Structure
The synthesis of sulfonium salts like this compound typically involves the reaction of a thioether with an alkyl halide. For this compound, this would involve the reaction of dipropyl sulfide (B99878) with 1-chloropropane.
General Reaction Scheme: (CH₃CH₂CH₂)₂S + CH₃CH₂CH₂Cl → [(CH₃CH₂CH₂)₃S]⁺Cl⁻
The central sulfur atom in the tripropylsulfanium cation is trivalent and adopts a pyramidal geometry, similar to that of an isoelectronic phosphine. The three propyl groups and a lone pair of electrons are arranged tetrahedrally around the sulfur atom.
Physicochemical Properties
Detailed experimental data for this compound is scarce. However, based on the properties of similar alkylsulfonium salts, the following characteristics can be anticipated.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₂₁ClS |
| Molecular Weight | 196.78 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents. |
| Melting Point | Expected to be a relatively high-melting solid, characteristic of ionic compounds. |
Reactivity and Potential Applications
The primary reactivity of this compound is expected to be that of an alkylating agent. The propyl group can be transferred to a wide range of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity makes it a potential reagent in organic synthesis.
Furthermore, sulfonium salts can undergo elimination reactions to form alkenes, a process known as the Hofmann elimination. In the case of this compound, treatment with a strong base could potentially yield propene.
The interdisciplinary relevance of this compound, while not yet established through direct research, can be inferred. Its properties as a potential phase-transfer catalyst, an ionic liquid, or a precursor for materials synthesis are areas that could warrant future investigation.
Structure
3D Structure of Parent
Properties
CAS No. |
144861-60-9 |
|---|---|
Molecular Formula |
C9H21ClS |
Molecular Weight |
196.78 g/mol |
IUPAC Name |
tripropylsulfanium;chloride |
InChI |
InChI=1S/C9H21S.ClH/c1-4-7-10(8-5-2)9-6-3;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PEMQHKWJBNHRRV-UHFFFAOYSA-M |
SMILES |
CCC[S+](CCC)CCC.[Cl-] |
Canonical SMILES |
CCC[S+](CCC)CCC.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations
Established Synthetic Routes for Tripropylsulfanium Chloride
The most common and established method for synthesizing trialkylsulfonium salts, including this compound, is through the alkylation of a dialkyl sulfide (B99878). thieme-connect.de This method is a direct and efficient way to form the sulfonium (B1226848) salt.
The primary precursor compounds for the synthesis of this compound are dipropyl sulfide and an alkylating agent, typically an propyl halide.
Dipropyl Sulfide: This dialkyl sulfide serves as the sulfur-containing nucleophile. The sulfur atom in dipropyl sulfide possesses a lone pair of electrons that can attack an electrophilic carbon atom. solubilityofthings.com
1-Chloropropane: This alkyl halide is a common choice of electrophile. The carbon atom bonded to the chlorine is electron-deficient and thus susceptible to nucleophilic attack. The reaction between propane (B168953) and chlorine can yield 1-chloropropane. you-iggy.com Alternatively, the reaction of 1-propanol (B7761284) with a chloride ion and a hydrogen ion can also produce 1-chloropropane. you-iggy.com
(CH₃CH₂CH₂)₂S + CH₃CH₂CH₂Cl → (CH₃CH₂CH₂)₃S⁺Cl⁻
A general method for preparing organo-sulfonium halides involves reacting an alcohol with a halide derivative, which then reacts with an organo-sulfide to form the desired salt. google.com
The reaction to form trialkylsulfonium halides is typically a nucleophilic substitution reaction (S_N2). The conditions for this reaction are generally straightforward but can be optimized to maximize yield and purity.
The reaction is often carried out in a suitable solvent that can facilitate the interaction between the reactants. While specific conditions for this compound are not extensively detailed in publicly available literature, parallels can be drawn from the synthesis of other trialkylsulfonium halides like trimethylsulfonium (B1222738) chloride. epo.org
Key parameters for optimization include:
Temperature: The reaction may be conducted at room temperature or with gentle heating to increase the reaction rate. However, excessive heat should be avoided to prevent side reactions.
Solvent: The choice of solvent is crucial. A polar, aprotic solvent is often preferred to dissolve the reactants and stabilize the charged transition state.
Reaction Time: The reaction is typically allowed to proceed for several hours to ensure complete conversion.
Purification: After the reaction, the product, this compound, is often isolated by precipitation from the reaction mixture, followed by washing and drying. Recrystallization can be employed to obtain a product of higher purity.
Table 1: Reactants and Conditions for Trialkylsulfonium Halide Synthesis
| Sulfonium Salt | Dialkyl Sulfide | Alkyl Halide | Typical Solvent |
| Trimethylsulfonium Chloride | Dimethyl Sulfide | Methyl Chloride | Water, Methylene Chloride google.comepo.org |
| This compound (Predicted) | Dipropyl Sulfide | 1-Chloropropane | Polar aprotic solvents |
Novel Approaches in Sulfonium Salt Synthesis
Recent research in organic synthesis has focused on developing more efficient and environmentally friendly methods for preparing various compounds, including sulfonium salts.
The development of novel synthetic protocols aims to improve upon traditional methods by offering higher yields, shorter reaction times, and milder reaction conditions. For sulfonium salts, this includes exploring new catalysts and reaction media. While specific novel methods for this compound are not widely reported, the general trends in sulfonium salt synthesis point towards the use of advanced catalytic systems and innovative activation methods. ucl.ac.uk
Green chemistry principles are increasingly being applied to the synthesis of sulfonium salts to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency.
Key green chemistry considerations in sulfonium salt synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water or ionic liquids.
Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to enable reactions to occur under milder conditions.
While specific green synthesis routes for this compound are not yet established, the broader field of sulfonium salt synthesis is moving towards more sustainable practices. ucl.ac.uk
Elucidation of Reaction Mechanisms and Organic Transformations
Mechanistic Pathways of Tripropylsulfanium Chloride Reactions
The chemical behavior of this compound is dominated by its susceptibility to nucleophilic attack and its potential to undergo elimination and rearrangement reactions.
Alkylsulfonium salts, such as this compound, are effective alkylating agents in nucleophilic substitution reactions. thieme-connect.comresearchgate.net The primary mechanism for these transformations is the bimolecular nucleophilic substitution (S"N"2) pathway. In this process, a nucleophile attacks the α-carbon of one of the propyl groups, leading to the displacement of dipropyl sulfide (B99878), a neutral and stable leaving group. nih.gov
The general S"N"2 reaction can be represented as: Nu:⁻ + (CH₃CH₂CH₂)₃S⁺Cl⁻ → Nu-CH₂CH₂CH₃ + (CH₃CH₂CH₂)₂S + Cl⁻
A wide array of nucleophiles can participate in these reactions, including halides, alkoxides, thiolates, and carbanions. thieme-connect.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. For this compound, the propyl groups present a moderate level of steric hindrance compared to smaller alkyl groups like methyl or ethyl.
A study on the alkylation of various nucleophiles with dialkylphenylsulfonium salts demonstrated that the reactivity of the alkyl group can be influenced by the "hardness" or "softness" of the nucleophile. oup.com For instance, hard nucleophiles like phenolate (B1203915) ions showed a reactivity order of Me < Et < i-Pr, while soft nucleophiles like p-toluenethiolate showed the reverse trend (Me > Et > i-Pr). oup.com This suggests that the interaction between the nucleophile and the sulfonium (B1226848) salt is a key factor in determining the reaction outcome.
In the presence of a strong base, this compound can undergo elimination reactions, competing with nucleophilic substitution. The most common mechanism is the bimolecular elimination (E2) pathway. Here, the base abstracts a proton from the β-carbon of one of the propyl groups, leading to the formation of propene and dipropyl sulfide. sorbonne-universite.fr
The E2 reaction can be depicted as: B:⁻ + (CH₃CH₂CH₂)₃S⁺Cl⁻ → BH + CH₃CH=CH₂ + (CH₃CH₂CH₂)₂S + Cl⁻
The regioselectivity of the elimination (i.e., which β-proton is removed) and the stereochemistry of the resulting alkene are influenced by the nature of the base and the steric environment of the sulfonium salt. For cyclic systems, the anti-periplanar arrangement of the proton and the leaving group is a crucial requirement for the E2 reaction to occur. chemicalbook.com
Sulfonium salts are known to undergo characteristic rearrangement reactions, most notably the Stevens and Sommelet-Hauser rearrangements. wikipedia.org These reactions typically proceed through the formation of a sulfur ylide, which is generated by the deprotonation of a carbon adjacent to the sulfonium center by a strong base. oup.com
Stevens Rearrangement: This is a thieme-connect.comthieme-connect.com-sigmatropic rearrangement where an alkyl or aryl group migrates from the sulfur atom to the adjacent carbanionic carbon of the ylide. wikipedia.org For this compound, this would involve the migration of a propyl group.
Sommelet-Hauser Rearrangement: This is a thieme-connect.comwikipedia.org-sigmatropic rearrangement that occurs in sulfonium salts containing a benzyl (B1604629) or allyl group. Since this compound lacks these specific groups, this rearrangement is less likely to occur in its original form but serves as an important example of sulfonium salt reactivity.
Another significant rearrangement is the Pummerer rearrangement , which involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether. acs.orgacs.org While this reaction does not directly start from a sulfonium salt in its classical form, related transformations can be initiated from sulfonium salts under specific conditions, often involving the formation of a sulfur-stabilized carbocation intermediate. acs.org
Role of this compound in Advanced Organic Transformations
The reactivity of this compound makes it a potential tool in the construction of various chemical bonds.
This compound can serve as a propylating agent for the formation of bonds between carbon and various heteroatoms (O, N, S, halogens). nih.govd-nb.info These reactions are typically achieved through the S"N"2 mechanism described earlier, where the heteroatom-containing nucleophile displaces the dialkyl sulfide.
| Nucleophile (Nu:⁻) | Product (R-Nu) | Bond Formed |
| RO⁻ (Alkoxide) | R-OR' (Ether) | C-O |
| R'COO⁻ (Carboxylate) | R-OCOR' (Ester) | C-O |
| R'S⁻ (Thiolate) | R-SR' (Thioether) | C-S |
| R'₂N⁻ (Amide) | R-NR'₂ (Amine) | C-N |
| N₃⁻ (Azide) | R-N₃ (Alkyl azide) | C-N |
| X⁻ (Halide) | R-X (Alkyl halide) | C-X |
Table 1: Examples of C-X Bond Formation using Alkylsulfonium Salts
The efficiency of these transformations depends on the nucleophilicity of the attacking species and the reaction conditions. The use of alkylsulfonium salts for such alkylations offers a mild alternative to traditional methods that often require harsh conditions. thieme-connect.com
This compound can also be employed in the formation of carbon-carbon bonds. This can be achieved through several strategies:
Alkylation of Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds, can be effectively propylated by tripropylsulfonium chloride. nih.gov This provides a direct method for extending carbon chains.
Transition-Metal-Catalyzed Cross-Coupling Reactions: In recent years, sulfonium salts have emerged as viable coupling partners in transition-metal-catalyzed reactions. thieme-connect.comacs.orgnih.gov While much of the research has focused on aryl and vinyl sulfonium salts, alkylsulfonium salts are also gaining attention. These reactions often proceed via radical pathways initiated by photoredox catalysis or through oxidative addition to a low-valent metal center. soton.ac.ukrsc.org
| Reaction Type | Catalyst/Conditions | Description |
| Alkylation of Enolates | Base | S"N"2 reaction with a carbanion nucleophile. |
| Radical C-C Coupling | Photoredox Catalyst (e.g., Ir or Ru complex) | Single-electron transfer to the sulfonium salt generates an alkyl radical which can then add to an alkene or arene. soton.ac.uk |
| Negishi-type Coupling | Ni or Pd catalyst | Cross-coupling with organozinc reagents. nih.gov |
Table 2: Methodologies for C-C Bond Formation Involving Alkylsulfonium Salts
The development of these modern synthetic methods has significantly expanded the utility of sulfonium salts, including this compound, as versatile building blocks in organic synthesis. researchgate.netresearchgate.net
Redox Processes in Organic Synthesis
Following a comprehensive review of scientific literature and chemical databases, no specific information regarding the involvement of this compound in redox processes within organic synthesis has been found. While the general field of redox reactions in organic chemistry is vast, with numerous reagents and catalysts being utilized for oxidation and reduction, this compound is not documented as a participant in these transformations. chembuyersguide.comsmolecule.comchemicalbook.com The nature of the sulfonium cation could theoretically allow for participation in electron transfer processes, but no published research substantiates this for the tripropyl derivative.
Catalytic Applications and Catalysis Research
Tripropylsulfanium Chloride as a Catalyst or Pre-catalyst
Although direct catalytic studies on this compound are not extensively documented, the behavior of analogous trialkylsulfonium salts provides insight into its potential catalytic activity.
In homogeneous catalysis, trialkylsulfonium salts primarily function as phase-transfer catalysts and hydrogen-bonding catalysts. Their ability to facilitate reactions between reactants in different phases makes them valuable in various organic transformations. The catalytic ability of trialkylsulfonium salts has been reported to be superior to related tetraalkylammonium salts in certain organic reactions. nii.ac.jpatlas.jp The acidic nature of the α-hydrogen atoms on the alkyl groups is a key characteristic influencing their catalytic properties. nii.ac.jp
Information regarding the use of this compound or other trialkylsulfonium salts in supported heterogeneous catalysis is not widely available in the reviewed literature. However, the development of dual-cure systems in polymerization, where a sulfonium (B1226848) salt can be part of a composite material, suggests potential for their incorporation into solid-supported catalytic systems. rsc.orgrsc.org
Specific Catalytic Transformations Enabled by this compound
The catalytic utility of trialkylsulfonium salts has been demonstrated in several specific types of organic reactions.
Friedel-Crafts Reaction: There is no direct evidence in the searched literature to suggest the use of this compound as a catalyst for Friedel-Crafts reactions. These reactions are typically catalyzed by strong Lewis or Brønsted acids. scispace.com While sulfonium salts can exhibit acidic properties, their application in this specific transformation is not documented.
Hydroformylation: Similarly, no information was found regarding the application of this compound in hydroformylation catalysis.
Polymerization: Trialkylsulfonium salts have been investigated as thermal initiators for the cationic polymerization of epoxides. rsc.orgrsc.org They can be used in dual-cure systems in combination with photoactive triarylsulfonium salts. In such systems, the heat generated from the initial photopolymerization at the surface decomposes the alkyl-based sulfonium salt, which then acts as a thermal initiator to propagate the polymerization through the bulk of the material. rsc.orgrsc.org A patent also describes a process for the catalytic preparation of polyether polyols that can involve a tripropylsulfonium salt as part of the catalytic system. google.com
| Polymerization Application | Catalyst System | Mechanism | Reference |
| Cationic Polymerization of Epoxides | Trialkylsulfonium salt (thermal initiator) + Triarylsulfonium salt (photoinitiator) | The photoinitiator generates heat, which decomposes the thermal initiator to start polymerization. | rsc.orgrsc.org |
| Polyether Polyol Synthesis | Tripropylsulfonium salt | Catalytic preparation of polyetherols. | google.com |
A significant area of application for trialkylsulfonium salts is in phase-transfer catalysis. dicp.ac.cnnii.ac.jpresearchgate.net Chiral bifunctional trialkylsulfonium salts have been shown to be effective catalysts for asymmetric conjugate additions under base-free, neutral phase-transfer conditions. dicp.ac.cnnii.ac.jp This approach avoids the decomposition of the sulfonium salt that can occur under basic conditions. dicp.ac.cn The catalytic activity in these systems is attributed to the hydrogen-bonding ability of the sulfonium salt. nii.ac.jp
| Phase-Transfer Catalysis Example | Reaction | Catalyst Type | Key Feature | Reference |
| Asymmetric Conjugate Addition | 3-Substituted oxindoles to maleimides | Chiral bifunctional trialkylsulfonium salt | Operates under base-free, neutral conditions to avoid catalyst degradation. | dicp.ac.cnnii.ac.jpresearchgate.net |
Co-catalysis and Synergistic Effects
The use of trialkylsulfonium salts in conjunction with other catalytic species has demonstrated synergistic effects. ccspublishing.org.cn A notable example is the dual-cure system for epoxide polymerization mentioned earlier. rsc.orgrsc.org In this system, a photoactive triarylsulfonium salt and a thermally active alkyl-based sulfonium salt work together to achieve complete polymerization of thick and opaque materials. The photoinitiator starts the reaction at the surface, and the heat generated activates the thermal initiator for in-depth curing. rsc.orgrsc.org This combination allows for a photoinduced thermal frontal polymerization, which would not be possible with either catalyst alone. rsc.org
Coordination Chemistry and Complex Formation
Tripropylsulfanium Chloride as a Ligand or Counterion
As a counterion, this compound does not form direct coordinate bonds with the metal center. Instead, it participates in electrostatic interactions and can be involved in hydrogen bonding within the crystal lattice, particularly if the ligands on the metal complex contain hydrogen-bond-accepting groups. The primary role of the tripropylsulfanium cation is to provide charge neutrality to an anionic coordination complex.
While sulfur-containing ligands, such as thioethers and thiocarbamates, are known to coordinate to transition metals through their sulfur atoms, the sulfur atom in a trialkylsulfonium cation is trivalent and positively charged, which makes it a poor electron donor and thus unlikely to act as a ligand.
Since this compound typically acts as a counterion, there is no direct metal-ligand bonding between the sulfonium (B1226848) cation and the metal. The interactions are primarily electrostatic in nature, existing between the positively charged tripropylsulfanium cation and the negatively charged anionic metal complex.
In the broader context of metal complexes containing sulfonium salts, the bonding within the anionic metal complex itself can be varied. For instance, in complexes like bis(triphenylsulfonium) tetrachlorozincate(II), [(C₆H₅)₃S]₂[ZnCl₄], the bonding between the zinc(II) metal center and the chloride ligands is covalent.
Synthesis and Characterization of Metal Complexes
The synthesis of coordination compounds containing this compound would typically involve a metathesis reaction, where a salt of a pre-formed anionic metal complex is reacted with this compound. This method is commonly employed for the synthesis of complexes with other sulfonium salts.
While specific examples of transition metal complexes with this compound are not prevalent in the surveyed literature, the synthesis would follow established methods. For example, reacting a transition metal halide with appropriate ligands can form an anionic complex, which is then precipitated from solution by the addition of a soluble tri
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Tripropylsulfanium chloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the tripropylsulfanium cation.
¹H and ¹³C NMR Investigations of Structure and Dynamics
¹H NMR Spectroscopy: The proton NMR spectrum of the tripropylsulfanium cation is expected to show three distinct signals corresponding to the α-methylene, β-methylene, and terminal methyl protons of the propyl groups. The chemical shifts of these protons are influenced by the positively charged sulfur atom, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm) compared to a typical alkane.
Based on data from analogous compounds like triethylsulfonium (B1208873) iodide, the α-methylene protons directly attached to the sulfur atom would appear furthest downfield. The β-methylene protons would be less affected, appearing at an intermediate chemical shift, and the terminal methyl protons would be the most shielded, appearing furthest upfield. Spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns, allowing for the confirmation of the propyl chain structure. Specifically, the methyl signal would be a triplet, the β-methylene signal a sextet, and the α-methylene signal a triplet.
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum is predicted to exhibit three signals for the three chemically non-equivalent carbon atoms of the propyl group. The carbon atom directly bonded to the sulfur (Cα) will be significantly deshielded and appear at the lowest field. The chemical shifts of the other carbons (Cβ and Cγ) will be progressively further upfield. This pattern provides a clear carbon fingerprint of the tripropylsulfanium cation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Tripropylsulfanium Cation in a suitable deuterated solvent.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| α-CH₂ | 3.0 - 3.5 | Triplet | 45 - 50 |
| β-CH₂ | 1.6 - 2.0 | Sextet | 23 - 27 |
| γ-CH₃ | 0.9 - 1.2 | Triplet | 10 - 14 |
| Note: These are predicted values based on the analysis of related trialkylsulfonium salts. Actual experimental values may vary. |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the protons on adjacent carbons (α-CH₂ and β-CH₂, β-CH₂ and γ-CH₃), confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon signal, providing unambiguous assignment of both the ¹H and ¹³C spectra.
Solid-state NMR could be utilized to study the structure and dynamics of this compound in its crystalline form. This technique can provide information about the packing of the ions in the crystal lattice and can detect subtle differences in the chemical environment of the propyl groups that may not be apparent in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations present in a compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the vibrational modes of the propyl groups. Key absorption bands would include C-H stretching vibrations in the 2800-3000 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1300-1500 cm⁻¹ range. The C-S stretching vibration, characteristic of the sulfonium (B1226848) group, is anticipated to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position of this band can be sensitive to the conformation of the alkyl chains.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (CH₂, CH₃) | 2850 - 2960 | Strong |
| CH₂ scissoring | ~1465 | Medium |
| CH₃ asymmetric bending | ~1450 | Medium |
| CH₃ symmetric bending | ~1380 | Medium |
| C-C stretching | 1000 - 1200 | Weak-Medium |
| C-S stretching | 600 - 800 | Medium |
| Note: These are predicted values based on the analysis of related trialkylsulfonium salts. Actual experimental values may vary. |
Raman Spectroscopy
Table 3: Predicted Raman Shifts for this compound.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretching (CH₂, CH₃) | 2850 - 2960 | Strong |
| CH₂ twisting/wagging | 1200 - 1400 | Weak-Medium |
| C-C stretching | 800 - 1150 | Medium |
| C-S symmetric stretching | 650 - 750 | Strong |
| Note: These are predicted values based on the analysis of related trialkylsulfonium salts. Actual experimental values may vary. |
Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) would be the most suitable method, as it is a soft ionization technique that can analyze pre-formed ions in solution.
The positive ion ESI mass spectrum would show a prominent peak corresponding to the tripropylsulfanium cation, [(CH₃CH₂CH₂)₃S]⁺. The exact mass of this cation can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the tripropylsulfanium cation. Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of neutral propene or propane (B168953) molecules, as well as the formation of smaller sulfonium ions. Common fragmentation pathways for trialkylsulfonium ions include the loss of an alkene and a proton, or the loss of an alkane. The fragmentation pattern provides valuable information for the structural confirmation of the cation.
Table 4: Predicted Key Ions in the ESI Mass Spectrum and MS/MS Fragmentation of this compound.
| Ion | m/z (calculated) | Description |
| [(CH₃CH₂CH₂)₃S]⁺ | 161.13 | Parent ion (Tripropylsulfanium cation) |
| [(CH₃CH₂CH₂)₂S(H)]⁺ | 119.08 | Loss of propene (C₃H₆) |
| [(CH₃CH₂CH₂)S(H)₂]⁺ | 77.03 | Loss of two propene molecules |
| [CH₃CH₂CH₂]⁺ | 43.05 | Propyl cation |
| Note: These are predicted fragmentation patterns. The relative intensities of the fragment ions would depend on the experimental conditions. |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure
X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org For this compound, a successful single-crystal XRD analysis would provide a detailed three-dimensional model of its crystal lattice.
This analysis would reveal key structural parameters, including:
Crystal System and Space Group: These define the symmetry of the unit cell, the fundamental repeating unit of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom (sulfur, carbon, chlorine, and hydrogen) within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form. For the tripropylsulfanium cation, this would include the S-C bond lengths and the C-S-C bond angles.
Based on studies of other sulfonium salts, the tripropylsulfanium cation is expected to adopt a distorted trigonal-pyramidal geometry around the central sulfur atom. iucr.orgnih.gov This geometry arises from the presence of the lone pair of electrons on the sulfur atom. nih.gov For comparison, the C-S-C bond angles in trimethylsulfonium (B1222738) are approximately 102°. wikipedia.org In triphenylsulfonium (B1202918) salts, these angles are typically between 102° and 106°. iucr.org The S-C bond lengths in triphenylsulfonium salts average around 1.787 Å. iucr.org It is anticipated that the bond lengths and angles in this compound would be of a similar order.
The chloride anion would be located in the crystal lattice, positioned to balance the positive charge of the sulfonium cation. The precise arrangement and intermolecular interactions between the cations and anions would also be determined through crystallographic analysis.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Parameter | Expected Value Range |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| C-S-C bond angle (°) | 102 - 106 |
Other Advanced Spectroscopic Methods
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can provide information about the electronic transitions within a molecule. Simple trialkylsulfonium salts, such as this compound, are generally not expected to show strong absorption in the visible region, and would likely be colorless solids. wikipedia.org Any absorption would typically occur in the UV region. The presence of the chloride counter-ion can interfere with measurements, as chloride ions absorb strongly at wavelengths below 195 nm. researchgate.net
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. harvard.edu This technique is particularly useful for studying chiral molecules. A sulfonium ion with three different alkyl groups attached to the sulfur atom would be chiral. wikipedia.org However, tripropylsulfonium chloride has three identical propyl groups, making it achiral. Therefore, it is not expected to exhibit a CD spectrum.
Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy lost by electrons as they pass through a thin sample. wiley.com This method can provide information about the elemental composition, chemical bonding, and electronic properties of a material at a very high spatial resolution. wiley.comnih.gov In a hypothetical EELS analysis of this compound, one could expect to identify the core-loss edges corresponding to the constituent elements: sulfur, carbon, and chlorine. The fine structure near these edges could potentially provide information about the local chemical environment and oxidation state of these elements.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing detailed information about the electronic distribution and energy of a molecule. rsc.org These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecular system. wikipedia.org For Tripropylsulfanium chloride, such studies would elucidate the nature of the sulfur-carbon bonds, the charge distribution within the tripropylsulfanium cation, and its interaction with the chloride anion. Quantum mechanical (QM) methods are powerful tools for describing reaction pathways and their potential energy surfaces (PESs). arxiv.orgnih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT is used to determine the electronic structure of molecules by calculating the electron density, rather than the complex many-electron wavefunction. arizona.edu For this compound, DFT calculations can predict a variety of key properties that govern its chemical behavior.
Key Applications and Research Findings:
Electronic Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. scielo.org.za A smaller gap generally suggests higher reactivity. scielo.org.za
Electrostatic Potential (ESP) Mapping: ESP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the tripropylsulfanium cation, these maps would likely show a concentration of positive charge around the central sulfur atom.
Reactivity Descriptors: Based on the electronic properties, DFT allows for the calculation of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity. These descriptors provide quantitative measures of a molecule's reactivity patterns. mdpi.com For instance, studies on other organic molecules have shown that adding chlorine atoms can make a molecule more polar, affecting its thermochemical properties and reactivity. scielo.org.za
Below is an illustrative table of the type of data that DFT calculations could provide for a series of trialkylsulfonium cations.
| Cation | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Trimethylsulfanium | -8.5 | 1.5 | 10.0 | 3.5 |
| Triethylsulfanium | -8.2 | 1.3 | 9.5 | 3.9 |
| Tripropylsulfanium | -8.1 | 1.2 | 9.3 | 4.2 |
Note: The data in this table is illustrative and intended to show the type of results generated by DFT studies. The values are hypothetical and based on general chemical trends.
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the use of experimental data or empirical parameterization. wikipedia.org These methods are generally more computationally demanding than DFT but can provide exceptionally accurate results, often referred to as "gold standard" benchmarks in computational chemistry. researchgate.net
Key Applications and Research Findings:
High-Accuracy Energy and Thermochemistry: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to calculate highly accurate total atomization energies and heats of formation. researchgate.netnih.gov For example, a modified high-accuracy extrapolated ab initio thermochemistry (HEAT) scheme was successfully used to determine the standard heat of formation of vinyl chloride, resolving discrepancies among experimental values. nih.gov A similar approach for this compound could provide definitive thermochemical data.
Bonding and Structure: By precisely calculating the potential energy surface, ab initio methods can yield very accurate molecular geometries, including bond lengths and angles.
Weak Interactions: These methods are particularly well-suited for accurately describing non-covalent interactions, which would be crucial for modeling the interaction between the tripropylsulfanium cation and the chloride anion, as well as any solvent effects.
An illustrative breakdown of contributions to a high-accuracy energy calculation for a molecule like this compound is shown below.
| Energy Contribution | Calculation Level | Illustrative Energy (Hartree) |
| Hartree-Fock Energy | HF/aug-cc-pVTZ | -750.50 |
| CCSD Correlation Energy | CCSD/aug-cc-pVTZ | -2.50 |
| Perturbative Triples (T) | CCSD(T)/aug-cc-pVTZ | -0.15 |
| Core-Valence Correction | CV-MP2 | -0.05 |
| Relativistic Effects | Scalar Relativistic | -0.02 |
| Total Electronic Energy | - | -753.22 |
Note: The data in this table is illustrative. Values are hypothetical to demonstrate the components of a high-accuracy ab initio calculation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a "movie" of molecular behavior, offering deep insights into dynamic processes. nih.gov For this compound, MD simulations are ideal for exploring its conformational landscape and the nature of its interactions with the chloride ion and the surrounding environment.
Key Applications and Research Findings:
Conformational Analysis: The three propyl chains of the cation can rotate and fold, leading to a large number of possible conformations. MD simulations can explore this conformational space, identifying the most stable and frequently occurring shapes of the ion in solution. frontiersin.org Analysis of the simulation trajectory can reveal the dynamics of transitions between different conformations. researchgate.net
Intermolecular Interactions: MD simulations explicitly model the interactions between the tripropylsulfanium cation and the chloride anion. This allows for the calculation of properties like the radial distribution function (RDF), which describes the probability of finding the chloride ion at a certain distance from the sulfur atom. Such simulations have been used to study ion pairing in various ionic liquids and salt solutions. mdpi.comrsc.org
Solvation Effects: By including solvent molecules (e.g., water) in the simulation box, MD can be used to study how the solvent structures itself around the ions and mediates their interaction. This is crucial for understanding the compound's behavior in a realistic chemical environment. utc.edu
An illustrative table summarizing typical outputs from an MD simulation is provided below.
| Property | Description | Illustrative Value for Tripropylsulfanium |
| Radius of Gyration (Rg) | A measure of the cation's compactness. | 4.5 ± 0.3 Å |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation from a reference structure over time, indicating stability. | 2.1 ± 0.5 Å |
| S-Cl Radial Distribution Function (g(r)) Peak | The most probable distance between the sulfur atom and the chloride anion. | 3.8 Å |
| Propyl Dihedral Angle Distribution | Shows the preferred rotational angles (e.g., gauche, anti) of the C-C bonds in the propyl chains. | Bimodal peaks at ~60° and 180° |
Note: The data in this table is illustrative and represents the type of information that can be extracted from an MD simulation trajectory.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify transition states and calculate activation energies, which are key to understanding reaction rates and pathways. nih.gov
Key Applications and Research Findings:
Transition State (TS) Search: For reactions involving this compound (e.g., nucleophilic substitution where it acts as a leaving group), computational methods can locate the high-energy transition state structure. nih.gov Theoretical calculations can determine the geometry and vibrational frequencies of the TS, confirming it with the presence of a single imaginary frequency. nih.gov
Activation Energy Calculation: The energy difference between the reactants and the transition state—the activation barrier—can be calculated with high accuracy. This allows for the theoretical prediction of reaction rates. Studies on SN2 reactions, for example, have successfully used these methods to understand how the transition state structure is affected by the leaving group. nih.gov
Reaction Mechanism Elucidation: Computational modeling can distinguish between competing reaction mechanisms (e.g., SN1 vs. SN2, or elimination vs. substitution) by comparing the activation barriers for each pathway. The path with the lowest energy barrier is typically the dominant one.
The following is an illustrative data table for a hypothetical SN2 reaction involving this compound as a substrate.
| Reaction Parameter | Description | Illustrative Calculated Value |
| Reactant Complex Energy | Energy of the initial state (Nucleophile + Substrate) | 0.0 kcal/mol (Reference) |
| Transition State (TS) Energy | Highest energy point along the reaction coordinate. | +22.5 kcal/mol |
| Product Complex Energy | Energy of the final state (Product + Leaving Group) | -10.0 kcal/mol |
| Activation Energy (Ea) | Energy barrier (TS - Reactant) | 22.5 kcal/mol |
| Reaction Enthalpy (ΔH) | Energy difference (Product - Reactant) | -10.0 kcal/mol |
Note: The data in this table is illustrative and represents the type of energetic information obtained from reaction pathway modeling.
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in chemical research. cam.ac.uk While specific applications to this compound are not yet published, the potential for these methods is vast. ML models can learn from large datasets of chemical information—often generated by computational methods like DFT—to make rapid and accurate predictions. arxiv.org
Potential Applications:
Accelerated Property Prediction: An ML model could be trained on a database of sulfonium (B1226848) salts with known properties (e.g., solubility, melting point, reactivity). Once trained, it could predict these properties for this compound and other new compounds almost instantly, bypassing the need for expensive experiments or computations.
Development of ML Force Fields: Traditional MD simulations rely on classical force fields. ML potentials, trained on high-accuracy ab initio or DFT data, can offer the accuracy of quantum mechanics at a fraction of the computational cost. rsc.org This would enable much longer and more complex MD simulations of this compound.
Reaction Outcome Prediction: AI systems can be trained to predict the products and yields of chemical reactions under various conditions. Such a model could predict how this compound would react with a wide range of reagents.
Materials Discovery: AI algorithms could screen vast chemical spaces to identify novel sulfonium salts with optimized properties for specific applications, guiding experimental efforts toward the most promising candidates.
Electrochemical Behavior and Applications
Cyclic Voltammetry and Electroanalytical Studies
Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of sulfonium (B1226848) salts. It provides insights into the redox potentials and the mechanisms of electron transfer.
The reductive cleavage of sulfonium salts can be studied electrochemically. The general mechanism involves a two-step "EC" process, which consists of a rapid associative electron transfer followed by a slower unimolecular fragmentation of the resulting intermediate acs.org. The electron transfer is typically not concerted, and short-lived sulfuranyl radicals are believed to be involved as intermediates in the reductive cleavage reactions of sulfonium salts acs.org.
The standard reduction potential of an element is a fundamental measure of its tendency to undergo electron transfer. For cations like the tripropylsulfanium ion, this potential is influenced by its molecular environment, including the coordinating species present in the solution nih.gov.
Table 1: General Electrochemical Characteristics of Trialkylsulfonium Salts (Analogous Compounds)
| Property | General Observation for Trialkylsulfonium Salts | Source |
| Redox Behavior | Typically undergo reductive cleavage. | acs.org |
| Electron Transfer | Involves a two-step "EC" mechanism (Electron transfer followed by Chemical reaction). | acs.org |
| Intermediates | Formation of short-lived sulfuranyl radicals. | acs.org |
| Influencing Factors | The electron-withdrawing nature of the sulfonium group affects the redox potential. | rsc.org |
Note: This table is based on general findings for sulfonium salts and serves as an approximation in the absence of specific data for Tripropylsulfanium chloride.
The choice of electrolyte and electrode material significantly impacts the electrochemical behavior of compounds. The electrolyte, typically a salt dissolved in a suitable solvent, provides ionic conductivity and influences the stability of the electrochemical system cicenergigune.com. For instance, in lithium-ion batteries, the nature of the lithium salt anion in the electrolyte is crucial for the formation of a stable protective layer on the anode cicenergigune.com. While specific studies on the effect of different electrolytes on the cyclic voltammetry of this compound are not available, it is known that the electrochemical stability of electrolytes can be investigated using cyclic voltammetry by coupling them with activated carbon electrodes acs.org.
The electrode material plays a critical role in the kinetics and thermodynamics of electron transfer nih.gov. Different electrode materials can lead to different reaction products and yields nih.gov. For example, the electrochemical reactions of sulfur are significantly affected by the nature of the solvent and the electrode material, with glassy carbon electrodes showing much larger standard rate constants for the redox couples of sulfur compared to platinum electrodes researchgate.net. The interaction between the substrate and the electrode should be optimized to facilitate the reaction and subsequent product desorption, a concept known as the Sabatier principle nih.gov.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrochemical properties of materials and interfaces. It is used to study the performance of ionic liquids containing sulfonium cations as electrolytes for electrochemical double-layer capacitors (EDLCs) acs.orgresearchgate.net. By applying a small AC voltage perturbation over a range of frequencies, EIS can provide information on properties such as ionic conductivity and interfacial resistance acs.orgnih.gov.
For ionic liquids containing diethylmethyl sulfonium ([S₂₂₁]), triethyl sulfonium ([S₂₂₂]), and diethylpropyl sulfonium ([S₂₂₃]) cations, EIS has been used to measure their ionic conductivity over a range of temperatures acs.org. These studies help in understanding how the size and structure of the sulfonium cation influence the physical and electrochemical properties of the ionic liquid acs.org.
Applications in Electrochemistry (e.g., Battery Components, Sensors)
Trialkylsulfonium salts have potential applications in various electrochemical devices, including batteries and sensors.
Ionic liquids based on sulfonium cations have been investigated as electrolytes for EDLCs acs.orgwhiterose.ac.ukacs.org. For example, an ionic liquid with a diethylmethyl sulfonium cation ([S₂₂₁]) paired with the bis(trifluoromethanesulfonyl) imide ([Tf₂N]) anion has been shown to perform well in terms of energy and power at room temperature in EDLCs acs.org. Triethylsulfonium-based ionic liquids are also being explored as additives in electrolytes for lithium-sulfur batteries researchgate.net. The addition of these salts can influence the physicochemical and cycling properties of the battery electrolytes researchgate.net.
In the realm of electrochemical sensors, sulfonium salts can be utilized in their fabrication. For instance, aryl diazonium salts are used to functionalize electrode surfaces for the development of DNA hybridization sensors mdpi.com. While direct applications of this compound in sensors are not widely reported, the general reactivity of sulfonium salts suggests their potential use in creating sensor platforms. Solid-state electrochemical sensors for detecting sulfur content in liquid metals often rely on strategic combinations of electrolyte and auxiliary electrode materials for stable and satisfactory responses astm.org.
Table 2: Potential Electrochemical Applications of Trialkylsulfonium Salts
| Application Area | Specific Use | Relevant Compounds (Analogs) | Source |
| Energy Storage | Electrolytes in Electrochemical Double Layer Capacitors (EDLCs) | Diethylmethyl sulfonium, triethyl sulfonium, diethylpropyl sulfonium cations with [Tf₂N]⁻ | acs.orgresearchgate.netwhiterose.ac.ukacs.org |
| Electrolyte additives in Lithium-Sulfur Batteries | Triethylsulfonium (B1208873) bis(trifluoromethane sulfonyl)imide | researchgate.net | |
| Sensors | Surface functionalization for biosensors | Aryl diazonium salts (related chemistry) | mdpi.com |
| Components in sensors for sulfur detection | General requirement for stable sulfides and electrolytes | astm.org |
Note: This table highlights potential applications based on studies of similar trialkylsulfonium compounds.
Advanced Materials Science Applications
Integration into Functional Organic Materials
Functional organic materials are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The integration of specific compounds into these materials is driven by the desire to tailor their electronic and optical properties. While direct evidence for the use of Tripropylsulfanium chloride is scarce, sulfonium (B1226848) salts, in general, can be considered for several roles.
One potential application is as a precursor or building block in the synthesis of more complex functional organic molecules. The tripropylsulfanium cation could act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the tripropylsulfanyl group into an organic framework or, conversely, for the functionalization of a substrate by another nucleophile.
Furthermore, the ionic nature of this compound could be explored in the context of ionic liquids or as a component in charge-transfer complexes, which are crucial for the performance of many organic electronic devices. The specific properties imparted by the tripropyl chains, such as solubility and steric effects, would be a key area of investigation.
Role in Polymer Chemistry and Additives
In polymer chemistry, the initiation of polymerization and the modification of polymer properties through additives are critical aspects. Cationic polymerization is a key method for producing a variety of polymers, and initiators are essential to start the polymerization process.
This compound, as a sulfonium salt, could theoretically act as a cationic initiator. The sulfonium ion can be designed to release a carbocation that initiates the polymerization of monomers with electron-rich double bonds, such as vinyl ethers. However, the efficiency and control of such an initiation would depend on factors like the stability of the generated carbocation and the reaction conditions.
As an additive, the incorporation of this compound into a polymer matrix could modify its properties. For instance, its ionic nature might enhance the electrical conductivity of the polymer, a desirable trait for applications in anti-static coatings or as a component in solid polymer electrolytes for batteries. The propyl chains would influence its compatibility with the host polymer matrix.
Nanomaterials and Self-Assembly Processes
The field of nanomaterials relies heavily on the controlled self-assembly of molecular or nanoscale building blocks to create ordered structures with unique properties. The driving forces for self-assembly include van der Waals forces, electrostatic interactions, and hydrogen bonding.
This compound, possessing both ionic and organic components, could participate in self-assembly processes. The charged sulfonium center could direct the assembly through electrostatic interactions, while the hydrophobic propyl chains could drive aggregation in aqueous environments. This could potentially lead to the formation of micelles, vesicles, or other ordered nanostructures.
Moreover, the chloride counter-ion could play a role in templating the self-assembly of other components, a strategy that has been used to create ordered frameworks of metal nanoclusters. nih.gov The specific size and shape of the tripropylsulfanium cation would influence the geometry of the resulting self-assembled structures.
Design of Hybrid Materials Incorporating this compound
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a route to materials with synergistic properties. The design of these materials often involves the use of coupling agents or precursors that can bridge the organic and inorganic phases.
This compound could be envisioned as a component in the synthesis of organic-inorganic hybrid materials. For example, it could be used in sol-gel processes, where the chloride ion might influence the hydrolysis and condensation reactions of metal alkoxide precursors. The organic cation could then be entrapped within the resulting inorganic network, potentially modifying its mechanical or optical properties.
Another approach could involve the surface modification of inorganic nanoparticles with tripropylsulfanium moieties. This would alter the surface chemistry of the nanoparticles, improving their dispersion in organic polymers or solvents and enabling the creation of well-integrated hybrid composites.
Environmental Fate and Transformations
Environmental Pathways and Distribution
The environmental distribution of Tripropylsulfanium chloride is largely dictated by its physical and chemical properties, primarily its ionic nature, which suggests high water solubility. When released into the environment, it is expected to partition predominantly into the aqueous phase.
Soil and Water:
Due to its salt-like character, this compound will readily dissolve in water. This high water solubility suggests that in terrestrial environments, it has the potential to be mobile in soil and leach into groundwater. The chloride anion is known to be highly mobile and does not readily adsorb to soil particles. researchgate.net The Tripropylsulfanium cation's mobility will depend on its interaction with negatively charged soil components like clay and organic matter. Cation exchange processes may lead to its temporary retention in the soil matrix, but its relatively simple alkyl structure suggests that strong, irreversible binding is unlikely.
In aquatic systems, this compound is expected to be distributed throughout the water column. Its ultimate fate will be determined by the rates of abiotic and biotic degradation processes. Sedimentation is not expected to be a primary removal mechanism unless the compound adsorbs to suspended particles that subsequently settle.
Air:
As a salt, this compound has a negligible vapor pressure and is not expected to volatilize significantly into the atmosphere. Therefore, long-range atmospheric transport is not considered a relevant environmental pathway.
A summary of the expected environmental distribution is presented in the table below.
| Environmental Compartment | Expected Distribution and Mobility | Key Influencing Factors |
| Water | High. Expected to be the primary environmental sink. | High water solubility. |
| Soil | Moderate to high mobility. Potential for leaching to groundwater. | Water solubility, cation exchange with soil colloids. |
| Sediment | Low. Adsorption to sediment may occur but is not expected to be a major sink. | Partitioning behavior, water currents. |
| Air | Negligible. | Non-volatile nature of the salt. |
| Biota | Potential for uptake by aquatic and soil organisms. | Bioavailability in water and soil, cellular uptake mechanisms. |
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as hydrolysis and photolysis. These processes are likely to play a role in the environmental transformation of this compound.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For sulfonium (B1226848) salts, hydrolysis can lead to the formation of an alcohol and a sulfide (B99878). The hydrolysis of various sulfonium salts has been studied, revealing mechanisms that could be applicable to this compound.
Studies on the hydrolysis of t-butyldimethylsulfonium ions and diaryl(acylamino)sulfonium salts indicate that the reaction proceeds through nucleophilic attack by water on the carbon atom adjacent to the sulfur, or directly on the sulfur atom. acs.orgrsc.org For this compound, the likely hydrolysis pathway would involve the nucleophilic substitution of a propyl group by a hydroxide (B78521) ion (from the dissociation of water), yielding propanol (B110389) and dipropyl sulfide.
The general reaction can be represented as: (CH₃CH₂CH₂)₃S⁺Cl⁻ + H₂O → (CH₃CH₂CH₂)₂S + CH₃CH₂CH₂OH + HCl
The rate of this reaction is expected to be dependent on pH and temperature. Alkaline conditions would likely accelerate the hydrolysis due to the higher concentration of the more nucleophilic hydroxide ion. mdpi.comnih.gov Research on dialkoxysulfonium salts has shown that hydrolysis can proceed via a stepwise addition-elimination mechanism involving a sulfurane intermediate. mdpi.comnih.gov
Photochemical transformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Sulfonium salts are known to be photoreactive, a property utilized in their application as photoacid generators in various industrial processes. rsc.orgresearchgate.netmdpi.comnih.gov
The primary photochemical process for sulfonium salts typically involves the homolytic cleavage of a carbon-sulfur bond upon absorption of UV light. rsc.orgacs.org This bond scission results in the formation of a radical cation and an alkyl radical. For this compound, photolysis would likely produce a dipropylsulfide radical cation and a propyl radical.
(CH₃CH₂CH₂)₃S⁺Cl⁻ + hν → [(CH₃CH₂CH₂)₂S]•⁺ + CH₃CH₂CH₂• + Cl⁻
These reactive radical species would then undergo a variety of secondary reactions, such as hydrogen abstraction from other molecules, disproportionation, or recombination, leading to a complex mixture of transformation products. The presence of other substances in the environment, such as dissolved organic matter, can influence the rate and pathway of photochemical degradation by acting as photosensitizers or quenchers. nih.gov
Biotic Degradation and Microbial Transformations
Microorganisms can utilize organic compounds as a source of carbon and energy. The degradation of this compound would likely involve enzymatic cleavage of the carbon-sulfur bonds. Bacteria and fungi possess a wide array of enzymes, such as monooxygenases and hydrolases, that can catalyze the breakdown of complex organic molecules. researchgate.net
Potential biotic degradation pathways could include:
Oxidative cleavage: Enzymes could oxidize the sulfur atom or the alkyl chains, making the molecule more susceptible to further breakdown.
Hydrolytic cleavage: Similar to abiotic hydrolysis, microbial enzymes could catalyze the hydrolysis of the C-S bond.
Utilization as a sulfur source: Some microorganisms can cleave organosulfur compounds to obtain sulfur for their metabolic needs.
Naturally occurring sulfonium compounds, such as S-adenosylmethionine, are common in biological systems and are readily metabolized, indicating that the necessary enzymatic machinery to process sulfonium moieties exists in nature. nih.gov The structural similarity of this compound to some quaternary ammonium (B1175870) compounds, which are known to be biodegradable, further supports the potential for its microbial degradation. nih.gov
Q & A
Q. What are the established laboratory-scale synthesis methods for tripropylsulfanium chloride, and how can reaction efficiency be optimized?
this compound is typically synthesized via alkylation of sulfides using chloroalkanes or through quaternization reactions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates .
- Stoichiometric ratios : Optimize molar ratios of sulfide to alkylating agent (e.g., 1:1.2) to minimize byproducts.
- Purification : Column chromatography or recrystallization in ethanol/ether mixtures improves purity .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with triethylamine often used to neutralize HCl byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy : <sup>1</sup>H NMR identifies propyl chain environments (δ 1.0–1.6 ppm for CH3, δ 2.5–3.5 ppm for S-CH2), while <sup>13</sup>C NMR confirms sulfur-carbon bonding .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks ([M-Cl]<sup>+</sup> expected at m/z 177.12).
- X-ray diffraction (XRD) : Resolves crystal structure and confirms chloride counterion positioning .
- Elemental analysis : Validates C, H, S, and Cl content within ±0.3% theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers under inert gas (N2) to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?
A systematic approach involves:
- Accelerated stability studies : Expose samples to controlled stressors (e.g., 40–80°C, pH 2–12) and monitor degradation via HPLC .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .
- Counterion analysis : Ion chromatography quantifies chloride release, indicating decomposition .
Q. What experimental approaches can resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?
Address discrepancies through:
- Calorimetry replication : Use differential scanning calorimetry (DSC) to measure enthalpy of formation (ΔHf) under inert atmospheres .
- Cross-lab validation : Collaborate with independent labs to standardize measurement conditions (e.g., sample purity >99%) .
- Computational validation : Compare experimental ΔHf with DFT calculations (B3LYP/6-31G* level) to identify methodological biases .
Q. How can researchers investigate the reactivity of this compound with nucleophiles in different solvent systems?
Design kinetic and mechanistic studies:
- Solvent polarity screening : Test reactions in DMSO (polar aprotic) vs. ethanol (protic) to assess nucleophilicity trends .
- Stopped-flow spectroscopy : Monitor reaction intermediates in real-time (e.g., sulfonium-nucleophile adducts at λ = 250–300 nm) .
- Isotopic labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis pathways and quantify competing mechanisms .
Q. Methodological Notes
- Data contradiction analysis : Always cross-validate anomalous results using orthogonal techniques (e.g., NMR and XRD for structural confirmation) .
- Reproducibility : Document reaction conditions (e.g., humidity, stirring speed) to enable replication .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
